molecular formula C11H12O6 B1334441 (4-Formyl-2,6-dimethoxyphenoxy)acetic acid CAS No. 812642-73-2

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

Cat. No. B1334441
M. Wt: 240.21 g/mol
InChI Key: NNJAVTAELGZGLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a reaction of biomass-derived aldehyde synringaldehyde and half an equivalent of 1,4-dichlorobut-2-yne was attempted in order to obtain a bis-aldehyde with an alkyne spacer . The reaction was carried out in a basic media to effect bis O-alkylation .

Scientific Research Applications

Synthesis and Solid-Phase Applications

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid is utilized as a key intermediate in the synthesis of acid-labile linkers and resins, particularly the BAL family (backbone amide linker). These linkers and resins are significant for solid-phase synthesis of peptides and non-peptides. A scalable and reproducible procedure for its preparation and incorporation into linkers and functionalized resins has been developed, enhancing its applicability in solid-phase synthesis (Jin et al., 2001).

Comparative Studies in Reductive Amination

Comparative studies of reductive amination reactions on this acid and its analogs have been conducted using the Multipin™ approach. These studies reveal the acid's broad applicability to a range of primary amines, including aniline and 4-nitroaniline, demonstrating its versatility in chemical synthesis (Bui et al., 2004).

Antimicrobial Applications

Novel 1,3,4-thiadiazole derivatives of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid have been synthesized and evaluated for antimicrobial activities. These derivatives exhibit significant activity against various microbial strains, indicating potential for therapeutic applications (Noolvi et al., 2016).

Use in Multicomponent Chemical Reactions

The compound has been used in the synthesis of unique indoloketopiperazines through intramolecular Ugi reactions. This application demonstrates its role in facilitating complex chemical syntheses (Ghandi et al., 2012).

Enhancing Antioxidant Properties

It's also involved in the enzymatic modification of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacities, showcasing its potential in producing bioactive compounds (Adelakun et al., 2012).

Supporting Computational Chemistry

This compound is significant in the computational study of solvation and acidity of carboxylic acids. Its derivatives, such as formic and acetic acid, have been modeled to study rare chemical events like proton transfer, aiding in computational research in chemistry (Raman & Selloni, 2022).

properties

IUPAC Name

2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-15-8-3-7(5-12)4-9(16-2)11(8)17-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJAVTAELGZGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397449
Record name (4-formyl-2,6-dimethoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

CAS RN

812642-73-2
Record name (4-formyl-2,6-dimethoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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